2-Chloro-5-fluorobenzyl alcohol
Overview
Description
2-Chloro-5-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H6ClFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Mechanism of Action
Target of Action
It is known that benzyl alcohols, in general, can interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 2-Chloro-5-fluorobenzyl alcohol involves several chemical reactions. As a benzyl alcohol derivative, it can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine atoms on the benzene ring can influence these reactions, potentially leading to unique interactions with its targets .
Biochemical Pathways
Benzyl alcohols can participate in various biochemical reactions, including the formation of esters and ethers, and can be involved in the metabolism of lipids and carbohydrates .
Pharmacokinetics
Benzyl alcohols are generally well-absorbed and can be metabolized in the liver .
Result of Action
It is known that benzyl alcohols can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept tightly closed . Furthermore, it should be handled with protective gloves and eye protection, and exposure to dust, fume, gas, mist, vapors, and spray should be avoided .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluorobenzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of certain genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Additionally, this compound can interact with cofactors, such as NADH and FADH2, which play crucial roles in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other molecules. Understanding the transport and distribution of this compound is essential for determining its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can affect the activity of enzymes and proteins within specific subcellular regions, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-5-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-chloro-5-fluorobenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: 2-Chloro-5-fluorobenzaldehyde
Reduction: 2-Chloro-5-fluorobenzylamine
Substitution: 2-Chloro-5-fluorobenzyl chloride
Scientific Research Applications
2-Chloro-5-fluorobenzyl alcohol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is utilized in the preparation of functional materials, such as polymers and resins.
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzyl alcohol
- 2-Chloro-3-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzyl alcohol
Comparison: Compared to its analogs, 2-chloro-5-fluorobenzyl alcohol exhibits unique reactivity due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning can influence the compound’s electronic properties and steric effects, making it more suitable for certain reactions and applications .
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZKFYRHXVQMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378587 | |
Record name | 2-Chloro-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-59-8 | |
Record name | 2-Chloro-5-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-5-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.